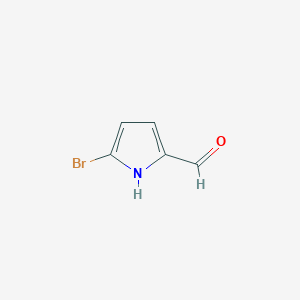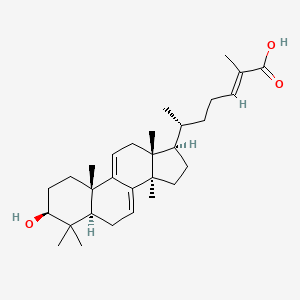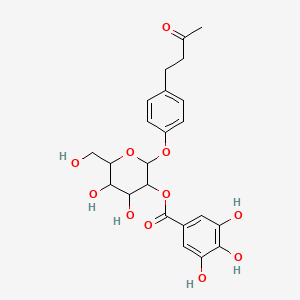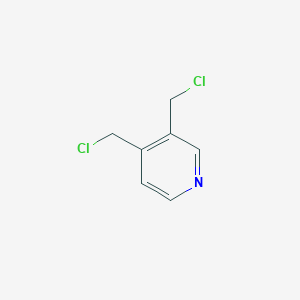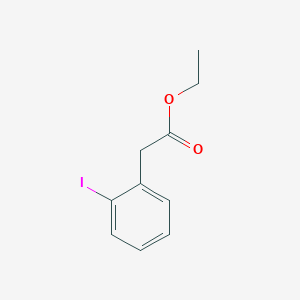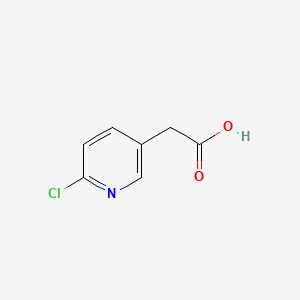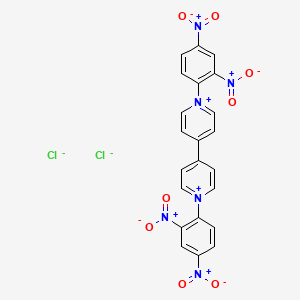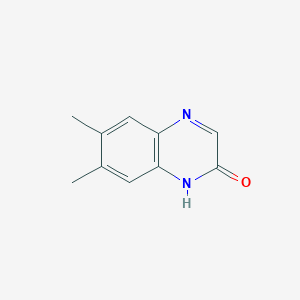
6,7-Dimethylquinoxalin-2(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6,7-Dimethylquinoxalin-2(1H)-one involves the reaction of oxalic acid with 4,6-DIMETHYL-1,2-PHENYLENEDIAMINE . The resulting compound is the target molecule .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethylquinoxalin-2(1H)-one consists of a quinoxaline ring with two methyl groups at positions 6 and 7. The presence of the carbonyl group (C=O) at position 2 gives rise to the quinoxalin-2(1H)-one moiety .
Chemical Reactions Analysis
- Functionalization : Researchers have explored methods to decorate the quinoxaline scaffold with functional groups. These modifications enhance its utility in diverse applications .
- Metal Complex Formation : Transition metal complexes of quinoxaline derivatives have been prepared and characterized. These complexes exhibit interesting properties and potential applications .
Applications De Recherche Scientifique
Analytical Chemistry and Assay Development
6,7-Dimethylquinoxalin-2(1H)-one and its derivatives have been used in the field of analytical chemistry. For instance, McLellan and Thornalley (1992) described the use of 6,7-dimethoxy-2-methylquinoxaline, a derivative of 6,7-Dimethylquinoxalin-2(1H)-one, in a liquid chromatographic fluorimetric assay for methylglyoxal, demonstrating its utility in chemical and biological systems (McLellan & Thornalley, 1992).
Cancer Research
Some derivatives of 6,7-Dimethylquinoxalin-2(1H)-one have shown potential in cancer research. Mishra et al. (2018) investigated 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) for its antiproliferative activity in colorectal carcinoma, demonstrating its ability to inhibit IL-6 mediated signals, which is critical in cancer development (Mishra et al., 2018).
Material Science and Organic Solar Cells
In material science, derivatives of 6,7-Dimethylquinoxalin-2(1H)-one have been explored for their application in organic solar cells. Chen et al. (2014) synthesized novel C60 derivative acceptors with 6,7-dimethylquinoxaline subunits for use in bulk heterojunction organic solar cells, demonstrating their potential in improving power conversion efficiency (Chen et al., 2014).
Synthesis of Novel Compounds and Antimicrobial Investigation
El-Gaby et al. (2002) synthesized novel 6,7-Dimethylquinoxaline derivatives for antimicrobial investigation, indicating the compound's potential in developing new antimicrobial agents (El-Gaby et al., 2002).
Chemistry of Transition Metal Complexes
The synthesis and structural investigation of transition metal complexes derived from 6,7-Dimethylquinoxalin-2(1H)-one derivatives have been explored. Al-jibouri et al. (2019) described the synthesis of new ligands and their metal complexes, highlighting the compound's relevance in the field of coordination chemistry (Al-jibouri et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
6,7-dimethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-8-9(4-7(6)2)12-10(13)5-11-8/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHOLYSXLHTIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564619 | |
| Record name | 6,7-Dimethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethylquinoxalin-2(1H)-one | |
CAS RN |
28082-82-8 | |
| Record name | 6,7-Dimethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)


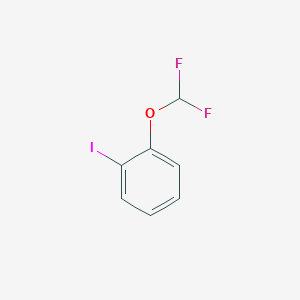
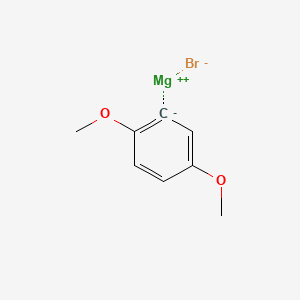
![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)
